

# In-Depth Technical Guide to the Structure Elucidation of 4-Iodo-2-methoxypyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Iodo-2-methoxypyridine**

Cat. No.: **B1316693**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **4-Iodo-2-methoxypyridine**, a key heterocyclic building block in organic synthesis and drug discovery. This document details the physicochemical properties, a detailed synthesis protocol, and a thorough analysis of the spectroscopic data that confirms its molecular structure.

## Core Compound Information

**4-Iodo-2-methoxypyridine** is a substituted pyridine derivative with the iodine atom at the 4-position and a methoxy group at the 2-position. Its unique electronic and steric properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Iodo-2-methoxypyridine** is presented in the table below for easy reference.

| Property          | Value                                                           | Reference                               |
|-------------------|-----------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 98197-72-9                                                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>6</sub> H <sub>6</sub> INO                               | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 235.02 g/mol                                                    | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance        | White to light yellow solid or colorless to light yellow liquid | <a href="#">[3]</a>                     |
| Boiling Point     | 106 °C at 15 Torr                                               | <a href="#">[3]</a>                     |
| Density           | 1.825 ± 0.06 g/cm <sup>3</sup> (Predicted)                      | <a href="#">[3]</a>                     |

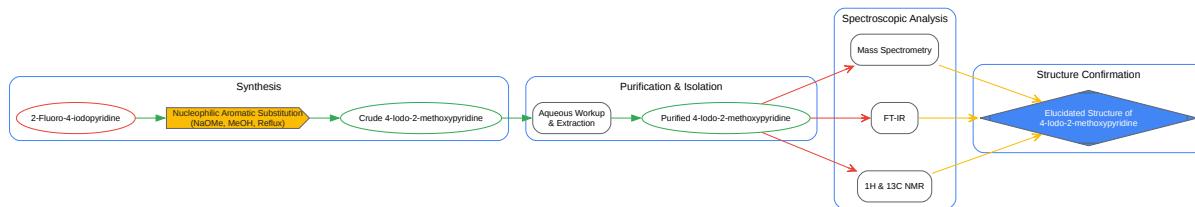
## Experimental Protocols

### Synthesis of 4-Iodo-2-methoxypyridine

The synthesis of **4-Iodo-2-methoxypyridine** is most commonly achieved through a nucleophilic aromatic substitution reaction starting from 2-fluoro-4-iodopyridine. The detailed experimental protocol is as follows:

#### Materials:

- Crude 2-fluoro-4-iodopyridine
- Methanol (MeOH)
- Sodium methoxide (NaOMe)
- Water (H<sub>2</sub>O)
- Diethyl ether (Et<sub>2</sub>O)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)


#### Procedure:

- To a solution of crude 2-fluoro-4-iodopyridine (59.4 g, 253 mmol) in 500 mL of methanol, sodium methoxide (21.5 g, 398 mmol) is added.[\[1\]](#)

- The reaction mixture is then heated to reflux and maintained at this temperature for 3 hours.  
[\[1\]](#)
- After the reaction is complete, the mixture is cooled, and 300 mL of water is added to quench the reaction.[\[1\]](#)
- Methanol is removed from the mixture by distillation under reduced pressure.[\[1\]](#)
- The remaining aqueous mixture is extracted with diethyl ether.[\[1\]](#)
- The organic layers are combined and dried over anhydrous sodium sulfate.[\[1\]](#)
- The solvent is removed by rotary evaporation to yield the crude product, **4-iodo-2-methoxypyridine**. A crude yield of 91% has been reported for this procedure.[\[1\]](#)

## Structure Elucidation: A Spectroscopic Approach

The definitive structure of **4-Iodo-2-methoxypyridine** is established through a combination of modern spectroscopic techniques. The logical workflow for this process, from synthesis to final structure confirmation, is illustrated below.



[Click to download full resolution via product page](#)

**Caption:** Workflow for the synthesis and structural elucidation of **4-Iodo-2-methoxypyridine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

### <sup>1</sup>H-NMR Spectroscopy:

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

| Chemical Shift<br>( $\delta$ ) ppm | Multiplicity  | Integration | Assignment        | Coupling<br>Constant (J)<br>Hz |
|------------------------------------|---------------|-------------|-------------------|--------------------------------|
| 7.79                               | Doublet (d)   | 1H          | H-6               | 5.6                            |
| 7.12-7.16                          | Multiplet (m) | 2H          | H-3, H-5          | -                              |
| 3.86                               | Singlet (s)   | 3H          | -OCH <sub>3</sub> | -                              |

The <sup>1</sup>H-NMR data was reported in CDCl<sub>3</sub> at 400 MHz.[\[1\]](#)

The downfield doublet at 7.79 ppm is characteristic of the proton at the 6-position, adjacent to the nitrogen atom. The multiplet between 7.12-7.16 ppm corresponds to the protons at the 3 and 5-positions. The singlet at 3.86 ppm, integrating to three protons, is indicative of the methoxy group.

### <sup>13</sup>C-NMR Spectroscopy:

While specific experimental data for the <sup>13</sup>C-NMR of **4-Iodo-2-methoxypyridine** is not readily available in the searched literature, predicted chemical shifts based on structure-additivity rules and comparison with similar compounds suggest the following approximate ranges for the carbon signals:

| Predicted Chemical Shift ( $\delta$ ) ppm | Assignment        |
|-------------------------------------------|-------------------|
| 160-165                                   | C-2               |
| 150-155                                   | C-6               |
| 120-125                                   | C-3               |
| 115-120                                   | C-5               |
| 90-95                                     | C-4               |
| 50-55                                     | -OCH <sub>3</sub> |

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. Although a specific experimental spectrum for **4-*Iodo-2-methoxy*pyridine** was not found in the search results, the expected characteristic absorption bands are listed below based on the functional groups present.

| Wavenumber (cm <sup>-1</sup> ) | Vibration Type        | Functional Group               |
|--------------------------------|-----------------------|--------------------------------|
| ~3100-3000                     | C-H stretch           | Aromatic                       |
| ~2950-2850                     | C-H stretch           | Aliphatic (-OCH <sub>3</sub> ) |
| ~1600-1450                     | C=C and C=N stretch   | Pyridine ring                  |
| ~1250-1000                     | C-O stretch           | Aryl ether                     |
| ~850-750                       | C-H out-of-plane bend | Aromatic                       |
| ~600-500                       | C-I stretch           | Iodo group                     |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Predicted mass spectral data for **4-*Iodo-2-methoxy*pyridine** is presented below.<sup>[4]</sup>

| m/z    | Ion                             |
|--------|---------------------------------|
| 235.96 | $[M+H]^+$ (Molecular Ion + H)   |
| 234.95 | $[M]^+$ (Molecular Ion)         |
| 257.94 | $[M+Na]^+$ (Molecular Ion + Na) |

The molecular ion peak at m/z 235 would confirm the molecular weight of the compound.

## Conclusion

The collective evidence from  $^1\text{H-NMR}$ , and anticipated data from  $^{13}\text{C-NMR}$ , IR, and mass spectrometry, in conjunction with a reliable synthetic pathway, unequivocally confirms the structure of **4-Iodo-2-methoxypyridine**. This in-depth guide provides researchers and scientists with the necessary information for the synthesis, purification, and characterization of this important chemical intermediate.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-IODO-2-METHOXYPYRIDINE | 98197-72-9 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chembk.com [chembk.com]
- 4. PubChemLite - 4-iodo-2-methoxypyridine (C<sub>6</sub>H<sub>6</sub>INO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Structure Elucidation of 4-Iodo-2-methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316693#4-iodo-2-methoxypyridine-structure-elucidation>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)